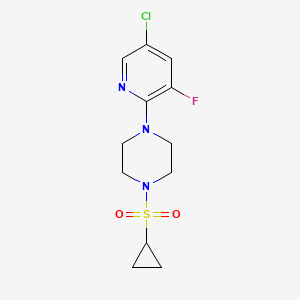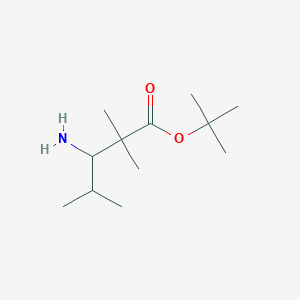![molecular formula C20H19N3O3S B2578254 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 681174-64-1](/img/structure/B2578254.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a structurally modified derivative of benzothiazole . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are significant scaffolds in biological science and medicinal chemistry .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The reactions were greatly accelerated using microwave irradiation . The new designed 1,2,3-triazole was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .科学的研究の応用
DNA Interaction and Cell Biology
The compound's structural similarity to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences, underlines its potential in cellular biology. Hoechst 33258 and its analogs are extensively used as fluorescent DNA stains due to their ability to penetrate cells, playing significant roles in chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Additionally, they show promise in radioprotection and as topoisomerase inhibitors, making them vital for rational drug design and the exploration of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Neuropsychiatric Disorder Treatment
The pharmacophore's structure, which closely resembles dopamine D2 receptor ligands, indicates its potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore structure for high D2R affinity includes components like an aromatic moiety, cyclic amine, central linker, and a lipophilic fragment, with specific moieties critical for high D2R affinity. This insight is crucial for understanding and advancing the therapeutic potential of D2R modulators in these disorders (Jůza et al., 2022).
Antimicrobial and Anti-inflammatory Potential
The structural resemblance to benzoxazinoids, which serve as plant defense metabolites with potential antimicrobial activity, suggests its utility in designing antimicrobial agents. Although natural benzoxazinoids may lack potency as direct antimicrobial agents, their structural backbone, the 1,4-benzoxazin-3-one, has been shown to be a promising scaffold for creating new antimicrobial compounds with significant activity against pathogens like fungi and bacteria (de Bruijn et al., 2018). Moreover, certain benzofused thiazole derivatives, closely related structurally, have demonstrated antioxidant and anti-inflammatory activities, further indicating the potential of this compound in therapeutic applications (Raut et al., 2020).
作用機序
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets (potentially dopamine and serotonin receptors) and cause changes in neurotransmitter activity .
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like its similar compounds, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone. For instance, the synthesis of similar compounds was greatly accelerated using microwave irradiation , indicating that the synthesis method can impact the properties of the final product.
将来の方向性
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(17-13-25-15-6-2-3-7-16(15)26-17)22-9-11-23(12-10-22)20-21-14-5-1-4-8-18(14)27-20/h1-8,17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCWBGIXCFKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

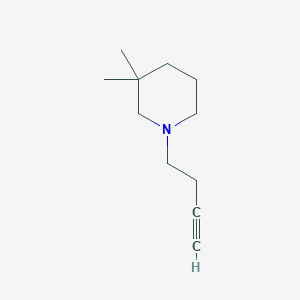
![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)
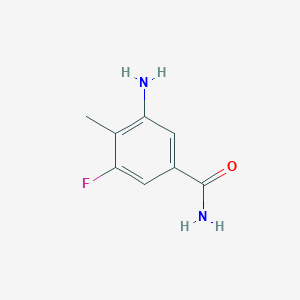



![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
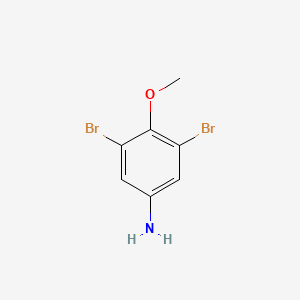
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)

